N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride
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Description
Scientific Research Applications
Solid Phase Peptide Synthesis
N-(2-aminoethyl)-N-(9-fluorenylmethoxycarbonyl)aminoacetic acid hydrochloride is pivotal in solid phase peptide synthesis (SPPS), a method that has seen significant advancements through the introduction of various solid supports, linkages, and side-chain protecting groups. The versatility of Fmoc SPPS allows for the synthesis of biologically active peptides, isotopically labeled peptides, and even small proteins under a broad range of conditions. This orthogonal approach has opened new avenues for bioorganic chemistry research (Fields & Noble, 2009).
Functional Materials Development
The Fmoc group enhances the self-assembly features of amino acids and short peptides, making them suitable for developing functional materials. These bio-inspired building blocks are critical for applications in cell cultivation, bio-templating, optical properties, drug delivery, catalytic, therapeutic, and antibiotic properties due to their inherent hydrophobicity and aromaticity, which promote the association of building blocks. This has necessitated a comprehensive review of the recent progress in this field (Tao et al., 2016).
Novel Synthesis Approaches
Innovative synthesis methods utilizing Fmoc-protected amino acids have been developed, such as the preparation of hypersensitive acid-labile (HAL) tris(alkoxy)benzyl ester anchoring for solid-phase synthesis. This approach facilitates the synthesis of otherwise fully protected peptide acids needed for segment condensation studies, showcasing the adaptability and efficiency of Fmoc chemistry in peptide synthesis (Albericio & Bárány, 1991).
Carbon Nanotube Dispersion
Fmoc-protected amino acids have also been used as surfactants for carbon nanotubes (CNTs), demonstrating the ability to create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application signifies the role of Fmoc chemistry beyond peptide synthesis, extending into materials science and nanotechnology (Cousins et al., 2009).
Properties
IUPAC Name |
2-[2-aminoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4.ClH/c20-9-10-21(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,22,23);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQJPKJSWIFGCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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